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Compound of Interest

3-Bromoisoxazole-5-carboxylic
Compound Name:
acid

Cat. No.: B046756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the
characterization of 3-Bromoisoxazole-5-carboxylic acid (CAS: 6567-35-7). Due to the limited
availability of published experimental spectra for this specific compound, this document
outlines the predicted data based on established principles of nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by
data from analogous structures. It also includes generalized experimental protocols for
obtaining such data.

Molecular Structure and Properties
e IUPAC Name: 3-bromo-1,2-oxazole-5-carboxylic acid[1]
e Molecular Formula: CaH2BrNOs[1][2]

e Molecular Weight: 191.97 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Bromoisoxazole-5-carboxylic acid, one would expect a simple yet
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informative set of spectra.

Predicted *H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals: one for the isoxazole ring
proton and another for the acidic proton of the carboxylic acid.

Predicted Chemical Shift o ] ]
. Multiplicity Integration Assignment
Signal (5, ppm)
Isoxazole Proton ~7.0-7.5 Singlet (s) 1H H-4
Carboxylic Acid Broad Singlet (br
>12.0 1H -COOH
Proton S)

Rationale: The isoxazole ring contains a single proton at the C-4 position. Its chemical shift is
influenced by the electronegative oxygen and nitrogen atoms and the bromine atom. The
carboxylic acid proton signal is characteristically downfield and often broad due to hydrogen
bonding and chemical exchange. Its visibility can be dependent on the solvent and
concentration.[3][4]

Predicted **C NMR Data

The carbon NMR spectrum should account for all four carbon atoms in the molecule, each with
a unique chemical environment.

Predicted Signal Chemical Shift (6, ppm) Assignment
Quaternary Carbon ~155 - 160 C-5 (attached to COOH)
Quaternary Carbon ~145 - 150 C-3 (attached to Br)
Methine Carbon ~115-120 C-4

Carbonyl Carbon ~160 - 170 -COOH

Rationale: The chemical shifts are estimated based on the effects of substituents on the
isoxazole ring. The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm
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range.[3][4] The carbons attached to the electronegative bromine (C-3) and the carboxylic
group (C-5) are expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 3-Bromoisoxazole-5-carboxylic acid would be dominated by absorptions from the
carboxylic acid group.

. Predicted Absorption o
Functional Group Description of Band
Range (cm™?)

O-H (Carboxylic Acid) 2500 - 3300 Very Broad
C=0 (Carboxylic Acid) 1700 - 1730 Strong, Sharp
C=N (Isoxazole Ring) 1580 - 1620 Medium

C-O 1200 - 1300 Medium

Rationale: Carboxylic acids are well-known for their very broad O-H stretching band, which
arises from strong intermolecular hydrogen bonding.[4][5] The carbonyl (C=0) stretch is also a
prominent and strong absorption.[4][5] Absorptions for the C=N and other ring vibrations would
also be present but are generally less intense.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, confirming its elemental compaosition.
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lon Predicted m/z Notes

Molecular ion peak. The
presence of a bromine atom
results in a characteristic M+2
peak ([M+2]*) of nearly equal

[M]* 191/193 , _ ,
intensity to the molecular ion
peak, due to the natural
abundance of the 7°Br and 8!Br
isotopes.

[M-OH]* 1741176 Loss of the hydroxyl radical.
Loss of the carboxylic acid

[M-COOH]* 146/ 148

group (formyl radical).

Rationale: The key feature in the mass spectrum of a monobrominated compound is the
isotopic pattern of bromine. The two stable isotopes, 7°Br and 81Br, have nearly equal natural
abundances (50.7% and 49.3%, respectively), leading to two peaks of almost equal height
separated by 2 m/z units for any fragment containing the bromine atom.[6]

Experimental Protocols

The following are generalized procedures for the spectroscopic analysis of a solid organic acid
like 3-Bromoisoxazole-5-carboxylic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCI3). DMSO-de is often preferred for
carboxylic acids to ensure the observation of the exchangeable acidic proton.

 Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[7]

» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (O ppm).
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13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A
larger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

IR Spectroscopy Protocol

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR)
method by placing a small amount of the solid powder directly onto the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically from 4000 cm~* to 400 cm~2. Perform a
background scan of the empty sample holder first, which is then automatically subtracted
from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer, for example, with an Electrospray lonization
(ESI) source for initial molecular weight confirmation.

Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in
both positive and negative ion modes to determine which provides a better signal for the
molecular ion ([M+H]* or [M-H]").

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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